molecular formula C20H26N4O B6123646 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide

1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide

Cat. No. B6123646
M. Wt: 338.4 g/mol
InChI Key: FPDOXDRFJUBVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide, also known as JNJ-38518168, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in treating various diseases.

Mechanism of Action

1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. BET proteins play a role in regulating gene expression, and their overactivity has been linked to the development of cancer and other diseases. By inhibiting BET proteins, 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide can prevent the expression of genes that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects
1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the activity of BET proteins, 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide can also reduce the production of inflammatory cytokines and chemokines. This can lead to a reduction in inflammation and pain. 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has also been shown to have a positive effect on glucose metabolism, which could be beneficial for patients with diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide is that it has shown promising results in preclinical studies, indicating that it could be a potential candidate for further development as a therapeutic agent. However, one limitation is that its efficacy and safety in humans have not yet been fully established. Additionally, 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide may have off-target effects that could impact its safety and efficacy.

Future Directions

For 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide include exploring its efficacy and safety in clinical trials and investigating its potential use in other diseases.

Synthesis Methods

1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-(1H-pyrazol-1-yl)aniline with 2-chloro-3-methyl-1-butene in the presence of a catalyst. The resulting compound is then reacted with piperidine-2-carboxylic acid to form 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide.

Scientific Research Applications

1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and pain. In a study published in the Journal of Medicinal Chemistry, 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide was found to inhibit the growth of cancer cells in vitro and in vivo. Other studies have shown that 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide can reduce inflammation and pain in animal models.

properties

IUPAC Name

1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16(2)11-15-23-13-4-3-6-19(23)20(25)22-17-7-9-18(10-8-17)24-14-5-12-21-24/h5,7-12,14,19H,3-4,6,13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDOXDRFJUBVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCCCC1C(=O)NC2=CC=C(C=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.